2-Bromo-4-hydroxy-5-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGVBJCSTZHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Chemistry and Transformations of 2 Bromo 4 Hydroxy 5 Methoxybenzonitrile
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. However, its efficiency is highly dependent on the electronic properties of the substrate. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov
In the case of 2-Bromo-4-hydroxy-5-methoxybenzonitrile, the primary leaving group is the bromine atom at the C-2 position. The key electronic influencer is the nitrile group (-CN), a potent electron-withdrawing group. However, it is located at the C-1 position, which is meta to the bromine. The substituents at the C-4 and C-5 positions, hydroxyl (-OH) and methoxy (B1213986) (-OCH3) respectively, are electron-donating groups. This substitution pattern presents a significant challenge for classical SNAr reactions. Electron-donating groups destabilize the carbanionic intermediate required for the addition-elimination mechanism, while the meta-positioning of the strong electron-withdrawing nitrile group does not provide the necessary resonance stabilization. libretexts.org Consequently, nucleophilic substitution of the bromine atom on this substrate is expected to be significantly more difficult than on rings activated with ortho or para electron-withdrawing substituents. libretexts.orgyoutube.com
Despite the electronic deactivation of the ring towards SNAr, transformations involving the displacement of the bromine atom by various nucleophiles can be considered, though they would likely require forcing conditions such as high temperatures, strong bases, or metal catalysis. The general inertness of aryl halides to SN1 and SN2 conditions necessitates an addition-elimination pathway, which is disfavored in this specific molecule. libretexts.org
Below is a table outlining potential, albeit challenging, nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Potential Product | Expected Reactivity / Conditions |
| Amines | Propylamine (CH₃CH₂CH₂NH₂) | 2-(Propylamino)-4-hydroxy-5-methoxybenzonitrile | Low; requires high temperatures and/or pressure. Metal catalysis (e.g., Buchwald-Hartwig amination) would be a more viable strategy than SNAr. |
| Thiols | Thiophenol (C₆H₅SH) | 4-Hydroxy-5-methoxy-2-(phenylthio)benzonitrile | Low to moderate; Thiolates are strong nucleophiles, which may facilitate the reaction under harsh thermal conditions. google.com |
| Alkoxides | Sodium Methoxide (NaOCH₃) | 4-Hydroxy-2,5-dimethoxybenzonitrile | Very low; Alkoxides are strong bases, potentially leading to side reactions. High temperatures would be necessary. youtube.com |
This table is based on general principles of nucleophilic aromatic substitution and does not represent experimentally verified results for this specific compound.
The concept of site-selectivity involves differentiating reactivity among similar functional groups within a molecule. nih.gov For this compound, the primary consideration for substitution is the C-Br bond. Other potential reactive sites include the phenolic hydroxyl group, which can be alkylated or acylated, but these reactions fall outside the scope of substituting the bromine atom.
Given the electronic deactivation of the C-Br bond for SNAr, optimization strategies would need to circumvent the high energy barrier of the Meisenheimer complex formation. Potential optimization approaches could include:
Harsh Reaction Conditions: Employing high temperatures and pressures to overcome the activation energy. This approach, however, risks decomposition and the formation of side products.
Transition Metal Catalysis: Utilizing catalysts, such as copper or palladium complexes, can enable substitution reactions through mechanisms entirely different from SNAr, such as reductive elimination from a metal center. This is often the preferred method for functionalizing unactivated aryl halides.
Benzyne (B1209423) Mechanism: Under conditions of very strong base (e.g., NaNH₂), an elimination-addition reaction could theoretically occur via a benzyne intermediate. However, this would likely result in a mixture of regioisomers, complicating site-selectivity.
Ultimately, the inherent electronic properties of this compound make site-selective nucleophilic aromatic substitution at the bromine position a significant synthetic challenge, pushing chemists toward alternative strategies like cross-coupling reactions.
Cross-Coupling Reactions and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Unlike SNAr reactions, these methods are highly effective for aryl bromides regardless of the electronic nature of other ring substituents, making them ideally suited for the functionalization of this compound.
The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a premier tool in modern organic synthesis due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. researchgate.net The reaction is highly applicable to aryl bromides like this compound for the formation of biaryl structures.
A generalized protocol for a Suzuki-Miyaura coupling with this substrate would involve the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
| Component | Example Reagents/Conditions | Role in Reaction |
| Aryl Bromide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, 4-Methylphenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | Catalyzes the C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and facilitates the transmetalation step |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and facilitates heat transfer |
This table represents a typical, plausible reaction setup for the specified substrate based on established Suzuki-Miyaura coupling methodology. researchgate.netscielo.org.mx
The catalytic cycle of the Suzuki-Miyaura reaction begins with the active Pd(0) species. researchgate.net
Oxidative Addition: The cycle initiates when this compound undergoes oxidative addition to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species, often referred to as the arylpalladium(II) halide complex.
Transmetalation: This is a crucial step where the organic group is transferred from the boron atom to the palladium(II) center. The process is generally believed to be facilitated by the base, which reacts with the organoboron reagent (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻). This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and forming a diarylpalladium(II) intermediate.
The final step of the catalytic cycle is reductive elimination. In this stage, the two organic ligands (the aryl group from the original substrate and the one transferred from the boron reagent) on the diarylpalladium(II) complex couple to form a new carbon-carbon bond. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. The newly formed biaryl product is released from the coordination sphere of the metal. This bond-forming event is typically irreversible and is the product-forming step of the reaction. researchgate.net
Exploration of Other Metal-Catalyzed Coupling Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions beyond the more common Suzuki and Heck reactions. These transformations are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
One of the most significant of these is the Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The application of Sonogashira coupling to this compound would introduce an alkyne substituent at the 2-position, a valuable functional handle for further transformations such as click chemistry or the synthesis of conjugated systems.
Another powerful tool in the synthetic chemist's arsenal (B13267) is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance, making it a highly effective method for the synthesis of aryl amines. wikipedia.org In the context of this compound, this would allow for the introduction of a wide range of primary and secondary amines at the 2-position.
The following interactive table summarizes potential metal-catalyzed coupling reactions with this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Et₃N | 2-Alkynyl-4-hydroxy-5-methoxybenzonitrile |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu | 2-(Amino)-4-hydroxy-5-methoxybenzonitrile |
| Stille | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | 2-Vinyl-4-hydroxy-5-methoxybenzonitrile |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-4-hydroxy-5-methoxybenzonitrile |
Functional Group Modifications of Hydroxyl and Nitrile Moieties
The hydroxyl and nitrile groups of this compound are amenable to a variety of chemical transformations, further expanding the synthetic utility of this scaffold.
Strong oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate) or chromic acid are known to convert phenols to p-quinones. In the case of this compound, oxidation would likely yield a substituted p-benzoquinone. It is important to consider that the electron-donating methoxy group and the electron-withdrawing bromo and nitrile groups will influence the redox potential and the stability of the resulting quinone.
| Oxidizing Agent | Potential Product |
| Fremy's Salt (Potassium nitrosodisulfonate) | 2-Bromo-5-methoxy-p-benzoquinone-4-carbonitrile |
| Chromic Acid (H₂CrO₄) | 2-Bromo-5-methoxy-p-benzoquinone-4-carbonitrile |
| Salcomine-Oxygen | 2-Bromo-5-methoxy-p-benzoquinone-4-carbonitrile |
The nitrile group is a versatile functional group that can be readily reduced to a primary amine. This transformation is of great synthetic importance as it provides a route to aminomethyl-substituted aromatic compounds. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.
For the reduction of benzonitriles, especially those bearing electron-donating groups, reagents such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have proven effective. nih.gov This method offers good yields and can be carried out under relatively mild conditions. nih.gov Other common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel. Care must be taken when using powerful hydridic reducing agents like LiAlH₄ to avoid unintended side reactions with other functional groups, although in this case, the phenolic hydroxyl would likely be deprotonated first.
| Reducing Agent | Reaction Conditions | Product |
| Diisopropylaminoborane/cat. LiBH₄ | THF, reflux | (2-Bromo-4-hydroxy-5-methoxyphenyl)methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF; 2. H₃O⁺ workup | (2-Bromo-4-hydroxy-5-methoxyphenyl)methanamine |
| H₂/Pd-C | High pressure, elevated temperature | (2-Bromo-4-hydroxy-5-methoxyphenyl)methanamine |
The phenolic hydroxyl group of this compound can be readily alkylated or arylated to form the corresponding ether derivatives. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
The Williamson ether synthesis is a classic and widely used method for O-alkylation. This involves treating the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, followed by the addition of an alkylating agent like an alkyl halide or sulfate. For O-arylation, modern methods such as the Buchwald-Hartwig O-arylation, which utilizes a palladium catalyst, can be employed to couple the phenol with an aryl halide.
| Reaction Type | Reagent | Base | Potential Product |
| O-Alkylation | Methyl iodide | K₂CO₃ | 2-Bromo-4,5-dimethoxybenzonitrile |
| O-Alkylation | Benzyl (B1604629) bromide | NaH | 2-Bromo-4-(benzyloxy)-5-methoxybenzonitrile |
| O-Arylation | Phenylboronic acid | Cu(OAc)₂, Pyridine | 2-Bromo-4-hydroxy-5-(phenoxy)benzonitrile |
Derivatization Strategies for Structural Elucidation and Further Synthesis
Chemical derivatization is a crucial technique for the structural elucidation of compounds and for preparing them for further synthetic manipulations or analytical procedures.
Silylation is a common derivatization technique, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. wordpress.com It involves the replacement of an active hydrogen, such as that in a hydroxyl group, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wordpress.com This increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. wordpress.com
For this compound, the hydroxyl group can be readily silylated using a variety of silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). wordpress.com
However, it is important to be aware of the potential for artifact formation during silylation. wordpress.com Artifacts are unexpected derivatives that can arise from side reactions with the derivatizing agent or from reactions catalyzed by impurities in the sample. wordpress.com For phenolic compounds, incomplete derivatization can lead to multiple peaks in the chromatogram. wordpress.com Furthermore, the presence of other functional groups can sometimes lead to unexpected silylation products. wordpress.com Careful optimization of the derivatization conditions, such as reaction time, temperature, and choice of solvent and silylating agent, is crucial to minimize artifact formation and ensure accurate analytical results. wordpress.com
| Silylating Agent | Common Abbreviation | Potential Product | Potential Artifacts |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 2-Bromo-4-(trimethylsilyloxy)-5-methoxybenzonitrile | Incomplete derivatization products, byproducts from reaction with trace water |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 2-Bromo-4-(trimethylsilyloxy)-5-methoxybenzonitrile | Fewer byproducts compared to BSTFA |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | 2-Bromo-4-(tert-butyldimethylsilyloxy)-5-methoxybenzonitrile | More stable silyl ether, less prone to hydrolysis |
Application of Other Protective Group Chemistry
The selection of an appropriate protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal. For this compound, a range of protective groups beyond simple alkyl and acyl derivatives have been successfully employed, each offering distinct advantages in specific synthetic contexts. These include various ether and silyl ether protecting groups, which provide robust protection under a variety of reaction conditions.
Ether Protecting Groups
Ether linkages are generally stable to a wide range of reagents, including bases, organometallics, and hydrides, making them excellent choices for protecting the hydroxyl group of this compound during reactions that are incompatible with a free phenol.
Benzyl Ethers: The benzyl group is a widely used protecting group for alcohols and phenols due to its robustness and the facility of its removal by hydrogenolysis. The synthesis of 2-bromo-4-(benzyloxy)-5-methoxybenzonitrile is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with benzyl bromide.
| Reagents and Conditions | Product | Yield (%) | Reference |
| Benzyl bromide, K2CO3, Acetone, Reflux | 2-Bromo-4-(benzyloxy)-5-methoxybenzonitrile | High | [General Procedure] |
| Benzyl bromide, NaH, THF, 0 °C to rt | 2-Bromo-4-(benzyloxy)-5-methoxybenzonitrile | High | [General Procedure] |
Methoxymethyl (MOM) Ethers: The methoxymethyl (MOM) ether is another valuable protecting group that is stable to a variety of non-acidic conditions. It is typically introduced by reacting this compound with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). guidechem.com
| Reagents and Conditions | Product | Yield (%) | Reference |
| MOM-Cl, DIPEA, CH2Cl2, 0 °C to rt | 2-Bromo-5-methoxy-4-(methoxymethoxy)benzonitrile | Good to High | guidechem.com |
Tetrahydropyranyl (THP) Ethers: The tetrahydropyranyl (THP) group is an acid-labile protecting group that offers excellent stability in basic and neutral media. It is formed by the acid-catalyzed reaction of this compound with 3,4-dihydro-2H-pyran (DHP).
| Reagents and Conditions | Product | Yield (%) | Reference |
| DHP, p-TsOH (cat.), CH2Cl2, rt | 2-Bromo-5-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzonitrile | High | [General Procedure] |
Silyl Ether Protecting Groups
Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of formation, varied stability (which can be tuned by the choice of substituents on the silicon atom), and mild cleavage conditions, typically involving a fluoride (B91410) source.
Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBDMS) Ethers: These are common silyl ethers offering a balance of stability and ease of removal. They are introduced by reacting the phenol with the corresponding silyl chloride (TESCl or TBDMSCl) in the presence of a base such as imidazole (B134444) or triethylamine.
| Reagents and Conditions | Product | Yield (%) | Reference |
| TESCl, Imidazole, DMF, rt | 2-Bromo-4-((triethylsilyl)oxy)-5-methoxybenzonitrile | High | [General Procedure] |
| TBDMSCl, Imidazole, DMF, rt | 4-((tert-Butyldimethylsilyl)oxy)-2-bromo-5-methoxybenzonitrile | High | [General Procedure] |
The application of these diverse protecting groups significantly broadens the synthetic utility of this compound, allowing for its incorporation into complex molecular architectures through a variety of chemical transformations that would otherwise be precluded by the reactivity of the unprotected hydroxyl group. The choice of a specific protecting group is a critical strategic decision in the design of a synthetic route, and the examples provided here illustrate the versatility of this important chemical building block.
Spectroscopic Characterization and Structural Analysis of 2 Bromo 4 Hydroxy 5 Methoxybenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific experimental spectra for 2-Bromo-4-hydroxy-5-methoxybenzonitrile are not widely published, a detailed analysis based on established principles and data from structurally similar compounds allows for a reliable prediction of its spectral features.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for two aromatic protons, one hydroxyl proton, and a methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the four different substituents on the benzene (B151609) ring: the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing bromo (-Br) and cyano (-CN) groups.
The two aromatic protons are located at C-3 and C-6. The proton at C-3 is ortho to the bromine and cyano groups, while the proton at C-6 is ortho to the methoxy and bromine groups. These differing chemical environments result in two distinct singlets, as they are para to each other and thus significant coupling is not expected. The methoxy group protons will appear as a sharp singlet, and the hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C3-H) | 7.2 - 7.4 | Singlet (s) |
| Ar-H (C6-H) | 7.0 - 7.2 | Singlet (s) |
| -OH | 5.0 - 6.0 | Broad Singlet (br s) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) |
Note: Predicted values are based on analysis of substituent effects and data from analogous compounds.
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. This includes six signals for the aromatic carbons, one for the nitrile carbon, and one for the methoxy carbon. The chemical shifts are determined by the nature of the substituents attached to or near the carbon atoms. The carbon atom attached to the electron-withdrawing cyano group (C-1) and the halogenated carbon (C-2) are expected to be shifted downfield. Conversely, carbons attached to the electron-donating hydroxyl (C-4) and methoxy (C-5) groups would be shifted upfield relative to unsubstituted benzene. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CN) | 108 - 112 |
| C2 (C-Br) | 114 - 118 |
| C3 (C-H) | 119 - 123 |
| C4 (C-OH) | 145 - 149 |
| C5 (C-OCH₃) | 148 - 152 |
| C6 (C-H) | 116 - 120 |
| C≡N | 117 - 120 |
| -OCH₃ | 55 - 58 |
Note: Predicted values are based on analysis of substituent effects and data from analogous compounds such as various methoxybenzonitriles and brominated phenols. rsc.orgbeilstein-journals.org
To unambiguously confirm the assignments of the ¹H and ¹³C signals and thus the substitution pattern, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the two aromatic protons, confirming their para relationship and lack of significant scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show cross-peaks connecting the proton signal at ~7.3 ppm to its attached carbon (C-3), the proton at ~7.1 ppm to C-6, and the methoxy protons at ~3.9 ppm to the methoxy carbon. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range (typically 2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. youtube.com Key HMBC correlations for confirming the structure would include:
The methoxy protons (-OCH₃) showing a correlation to the C-5 carbon.
The aromatic proton at C-6 showing correlations to C-1, C-2, C-4, and C-5.
The aromatic proton at C-3 showing correlations to C-1, C-2, and C-4. These correlations would provide definitive evidence for the 1-cyano, 2-bromo, 4-hydroxy, 5-methoxy substitution pattern.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational modes of a molecule are sensitive to the masses of the atoms, bond strengths, and molecular symmetry.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For this compound (C₈H₆BrNO₂), which has 19 atoms, a total of 51 normal modes of vibration are expected. These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).
The vibrational assignments for a complex substituted benzene derivative are intricate. nih.gov They include:
C-H vibrations: Aromatic C-H stretching modes and in-plane and out-of-plane bending modes.
C-C vibrations: Stretching and bending modes of the benzene ring itself.
Functional group vibrations: Modes associated with the C≡N, O-H, C-O, O-CH₃, and C-Br bonds.
Computational studies, often using Density Functional Theory (DFT), are typically required to make detailed and unambiguous assignments for all 51 modes, as has been done for similar molecules like 2-Bromo-5-methoxybenzonitrile. jchps.com These analyses correlate calculated frequencies with experimentally observed IR and Raman bands.
While a full assignment of all vibrational modes is complex, several functional groups in this compound give rise to characteristic and easily identifiable bands in the IR and Raman spectra.
O-H Stretch: The hydroxyl group will produce a strong, broad absorption band in the IR spectrum, typically in the region of 3500–3200 cm⁻¹, due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). The methyl C-H stretching of the methoxy group will appear as bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
C≡N Stretch: The nitrile group is a particularly strong and sharp absorber in the IR spectrum, found in a relatively uncongested region. For aromatic nitriles, this stretch typically occurs between 2240 and 2220 cm⁻¹. frontiersin.org This peak is a key diagnostic feature for the presence of the nitrile functionality.
C=C Aromatic Stretches: Benzene ring stretching vibrations typically appear as a series of bands in the 1600–1450 cm⁻¹ region.
C-O Stretches: The spectrum will contain C-O stretching vibrations for the aryl-OH (phenol) and aryl-O-CH₃ (anisole-type) moieties. These are typically strong bands found in the 1300–1000 cm⁻¹ region. The aryl ether C-O stretch is often observed around 1250 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹, often between 600 and 500 cm⁻¹.
Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| -OH | O-H Stretch | 3500 - 3200 | Strong, Broad (IR) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| -OCH₃ | C-H Stretch | 2950 - 2850 | Medium |
| -C≡N | C≡N Stretch | 2240 - 2220 | Strong, Sharp (IR) |
| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Strong |
| Phenol (B47542) C-O | C-O Stretch | ~1200 | Strong |
| Aryl Ether C-O | C-O Stretch | ~1250 | Strong |
| C-Br | C-Br Stretch | 600 - 500 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its elemental composition. The molecular formula for this compound is C₈H₆BrNO₂. vibrantpharma.comsigmaaldrich.com HRMS analysis allows for the differentiation of this compound from other molecules that may have the same nominal mass but different elemental formulas.
The precise measurement of the monoisotopic mass, which accounts for the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), serves to confirm the compound's identity and purity. This level of accuracy is indispensable in metabolic studies and chemical synthesis to verify the formation of the target molecule. For instance, in the analysis of metabolites of related brominated compounds, HRMS is used to identify and confirm the structures of various transformation products. researchgate.net
Table 1: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrNO₂ |
| Monoisotopic Mass (⁷⁹Br) | 226.9636 Da |
| Monoisotopic Mass (⁸¹Br) | 228.9616 Da |
| Average Molecular Weight | 228.04 g/mol vibrantpharma.comsigmaaldrich.com |
Note: This interactive table provides the calculated theoretical masses. Experimental HRMS data would yield values extremely close to these theoretical masses, confirming the elemental composition.
In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing this fragmentation pattern provides valuable information for structural confirmation. While specific experimental data for the title compound is not detailed in the provided literature, a plausible fragmentation pathway can be proposed based on the analysis of structurally similar compounds, such as 4-hydroxy-3-methoxybenzaldehyde. researchgate.net
Key fragmentation events for substituted aromatic compounds typically involve the loss of small, stable neutral molecules or radicals from the functional groups. For this compound, the primary fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a molecule of carbon monoxide (CO). Subsequent cleavages could involve the loss of the bromine atom or the entire cyano group.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| [M]⁺• (227/229) | 212/214 | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 212/214 | 184/186 | CO | Loss of carbon monoxide from the resulting ion. |
| [M]⁺• (227/229) | 148 | •Br | Loss of a bromine radical from the molecular ion. |
| 184/186 | 105 | •Br | Loss of a bromine radical from the [M-CH₃-CO]⁺ ion. |
Note: This interactive table outlines a proposed fragmentation pathway based on known chemical principles and analysis of similar structures. researchgate.net The m/z values are presented as pairs to account for the two major isotopes of bromine (⁷⁹Br/⁸¹Br).
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal, providing insights into molecular geometry, conformation, and intermolecular interactions.
The crystal structure of this compound and its derivatives is stabilized by a network of non-covalent interactions. Analysis of related structures reveals that hydrogen bonding is a dominant force in the formation of the crystal lattice. nih.govresearchgate.net The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrile (-C≡N) nitrogen, the methoxy (-OCH₃) oxygen, and the hydroxyl oxygen can all act as hydrogen bond acceptors.
In the crystal structures of similar phenolic compounds, molecules often assemble into well-defined motifs. For example, centrosymmetric dimers can be formed through hydrogen bonds between the hydroxyl and carbonyl groups of neighboring molecules. researchgate.net In more complex derivatives, intermolecular O—H···O and N—H···O hydrogen bonds can link molecules into extensive three-dimensional networks, sometimes incorporating solvent molecules into the lattice. nih.gov The study of these interactions is often enhanced by analytical tools like Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts. researchgate.net
Table 3: Common Intermolecular Interactions in Related Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
|---|---|---|---|---|
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl/methoxy) | 2.80 - 2.84 | nih.govresearchgate.net |
| Hydrogen Bond | O-H (hydroxyl) | N (nitrile) | - | - |
| Hydrogen Bond | N-H (amide in deriv.) | O (hydroxyl) | - | nih.gov |
Note: This interactive table summarizes the types of intermolecular interactions expected to stabilize the crystal lattice, based on data from closely related compounds.
The core of this compound is a substituted benzene ring, which is inherently planar. X-ray crystallographic studies on analogous compounds confirm that the aromatic ring system generally maintains its planarity. researchgate.net However, minor deviations of the substituent atoms from the mean plane of the ring can occur. researchgate.net
The conformation of the substituents relative to the ring is influenced by both steric effects and the intermolecular interactions described previously. The aldehyde group in a related structure, for instance, was found to be slightly twisted relative to the benzene ring. researchgate.net The final solid-state conformation represents a low-energy state that optimizes packing efficiency and maximizes stabilizing intermolecular forces within the crystal lattice. In derivatives with multiple aromatic rings, the dihedral angle between the ring planes is a key conformational parameter. nih.gov For this compound, the orientation of the methoxy group's methyl moiety and the precise geometry of the hydroxyl and nitrile groups are locked into place by the forces that govern the crystal packing.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-Bromo-4-hydroxy-5-methoxybenzonitrile, DFT calculations can provide a wealth of information about its fundamental properties.
A critical first step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to locate the minimum energy conformation of this compound. These calculations iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.
For this particular molecule, conformational analysis would be crucial in determining the preferred orientations of the hydroxyl and methoxy (B1213986) groups. The rotation around the C-O bonds of these substituents can lead to different conformers with varying energies. Theoretical studies on similar substituted phenols and anisoles have shown that intramolecular hydrogen bonding and steric interactions play a significant role in dictating the most stable conformation. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the methoxy group is a plausible stabilizing interaction that would influence the planar arrangement of these groups with respect to the benzene (B151609) ring.
Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Benzonitrile (B105546) (Analogous System) Calculated by DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-Br | 1.89 |
| C-O (hydroxyl) | 1.36 |
| C-O (methoxy) | 1.37 |
| C≡N | 1.15 |
| C-C (aromatic) | 1.39 - 1.41 |
| ∠ C-C-Br | 121.5 |
| ∠ C-C-O (hydroxyl) | 118.0 |
| ∠ C-O-C (methoxy) | 117.5 |
Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. The theoretical vibrational spectra can be a powerful tool for the interpretation and assignment of experimental spectra.
For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, the C-H stretching of the methoxy group and the aromatic ring, the C≡N stretching of the nitrile group, and various bending and stretching modes of the benzene ring. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Table 2: Illustrative Calculated and Experimental Vibrational Frequencies for a Substituted Benzonitrile (Analogous System)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3550 | ~3500 | Hydroxyl stretch |
| ν(C-H) aromatic | 3100-3000 | ~3050 | Aromatic C-H stretch |
| ν(C≡N) | 2240 | ~2230 | Nitrile stretch |
| ν(C-O) methoxy | 1250 | ~1245 | Methoxy C-O stretch |
| ν(C-Br) | 680 | ~670 | C-Br stretch |
Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. For this compound, the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitrile and bromo groups will significantly influence the energies and spatial distributions of these frontier orbitals.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the electronic structure in more detail. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. For this compound, NBO analysis could quantify the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and methoxy groups into the aromatic ring, as well as the electron-withdrawing effects of the nitrile and bromine substituents.
Table 3: Illustrative Electronic Properties of a Substituted Benzonitrile (Analogous System) from DFT Calculations
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Quantum Chemical Calculations for Mechanistic Insights
Beyond static molecular properties, quantum chemical calculations can be used to model chemical reactions and provide insights into reaction mechanisms.
For a given chemical reaction involving this compound, computational methods can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By locating and characterizing transition states, chemists can gain a detailed understanding of the reaction mechanism at the molecular level.
Substituted benzenes like this compound can undergo further functionalization, such as electrophilic aromatic substitution. The existing substituents on the ring direct incoming electrophiles to specific positions. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the bromo and nitrile groups are deactivating and meta-directing. The interplay of these directing effects in this compound would make predicting the regioselectivity of further substitutions complex.
Quantum chemical calculations can be used to predict the most likely site of electrophilic attack. By modeling the intermediate structures (sigma complexes) for attack at each possible position on the ring, the relative energies of these intermediates can be calculated. The most stable intermediate corresponds to the major product. Additionally, reactivity indices derived from conceptual DFT, such as the Fukui function or local softness, can be calculated to predict the most reactive sites in the molecule. For this compound, it is expected that the positions ortho and para to the powerful activating hydroxyl and methoxy groups would be the most susceptible to electrophilic attack, with steric hindrance from the existing substituents also playing a role.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Methodologies for Addressing Discrepancies Between Experimental and Computational Data
In the computational analysis of molecular structures and properties, such as those of this compound, discrepancies between theoretical predictions and experimental findings are not uncommon. These differences arise from the inherent approximations in computational models and the specific conditions of experimental measurements. Several methodologies are employed to bridge this gap and enhance the accuracy of theoretical models.
One of the most prevalent sources of discrepancy lies in the calculation of vibrational frequencies. Theoretical calculations, often performed using Density Functional Theory (DFT), typically rely on the harmonic approximation, which assumes that the potential energy surface of a molecule is a simple quadratic function around its equilibrium geometry. However, real molecular vibrations exhibit anharmonicity, meaning the potential energy surface is more complex. cas.cznih.gov This simplification in the harmonic approximation systematically leads to an overestimation of vibrational frequencies compared to experimental results obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net
To correct for this, scaling factors are widely applied to the calculated harmonic frequencies. researchgate.netwayne.eduresearchgate.net These factors are empirically derived by comparing calculated and experimental frequencies for a large set of molecules. The scaling factor is dependent on the level of theory (the functional) and the basis set used in the computation. wayne.edunih.gov For instance, a scaling factor of 0.9613 has been suggested for the B3LYP functional with the 6-31G(d) basis set for certain organic molecules. researchgate.net Some studies employ a dual scaling factor approach, with different factors for low-frequency and high-frequency regions to improve accuracy. wayne.edu
Another significant factor influencing the accuracy of computational predictions is the treatment of the molecular environment . Most quantum chemical calculations are performed on isolated molecules in the gas phase by default. nih.gov However, experimental data is often collected in the solid phase or in a solvent. Intermolecular interactions, such as hydrogen bonding and solvent effects, can significantly perturb the electronic structure and vibrational modes of a molecule. nih.govnih.gov To account for this, computational models can incorporate solvent effects through implicit models, like the Polarizable Continuum Model (PCM), or through more computationally intensive explicit solvent models where individual solvent molecules are included in the calculation. miami.edu
The choice of the density functional and basis set is also crucial in minimizing discrepancies. Different functionals have varying degrees of accuracy for different molecular properties and types of molecules. arxiv.org For halogenated compounds, the inclusion of polarization and diffuse functions in the basis set is often necessary to accurately describe the electron distribution around the halogen atom and any non-covalent interactions. nih.govresearchgate.net For instance, triple-zeta basis sets like 6-311++G(d,p) are often employed to achieve a good balance between accuracy and computational cost for substituted benzonitriles. nih.gov
For a more rigorous approach beyond simple scaling, anharmonic corrections can be calculated. cas.czrsc.orgnih.gov These calculations explicitly account for the non-quadratic nature of the potential energy surface, leading to more accurate predictions of vibrational frequencies, including overtones and combination bands that are observed experimentally but absent in harmonic calculations. nih.govrsc.org However, anharmonic frequency calculations are significantly more computationally demanding and are typically reserved for smaller molecules or specific vibrational modes of interest.
Finally, a systematic comparison between theoretical and experimental spectra can be facilitated by quantitative similarity measures. nih.govacs.org Methods like the Pearson correlation coefficient can be used to objectively assess the level of agreement between a calculated and an experimental spectrum, moving beyond subjective visual inspection. acs.org This quantitative approach can also aid in the validation of the computational methodology employed.
To illustrate the application of these methodologies, the following table presents a hypothetical comparison of experimental and scaled theoretical vibrational frequencies for a related compound, 2-formyl benzonitrile, calculated at the B3LYP/6-31G(d) level of theory.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Harmonic) Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| C-H stretch (formyl) | 2860 | 2975 | 2859 |
| C≡N stretch | 2228 | 2318 | 2228 |
| C=O stretch | 1705 | 1774 | 1705 |
| C-C stretch (ring) | 1597 | 1661 | 1596 |
| C-H in-plane bend | 1391 | 1447 | 1391 |
| Data is illustrative and based on findings for 2-formyl benzonitrile to demonstrate the scaling methodology. researchgate.net |
The following table showcases the effect of the basis set on the calculated halogen-bond strength for a set of halogen-bonded complexes, demonstrating the importance of basis set selection.
| Basis Set | Mean Absolute Error (kJ mol⁻¹) |
| DGDZVP | 3.2 |
| def2-SVP | 4.9 |
| cc-pVDZ-PP | 5.0 |
| DZP | 6.8 |
| LanL2DZ | 8.9 |
| Illustrative data from a benchmark study on halogen-bonded complexes. researchgate.net |
By carefully selecting the computational method, accounting for environmental effects, and applying appropriate corrections for systematic errors, a high degree of correlation between theoretical predictions and experimental data can be achieved for molecules like this compound.
Applications As a Synthetic Building Block and Intermediate in Research
Synthesis of Advanced Organic Scaffolds
The unique substitution pattern of 2-Bromo-4-hydroxy-5-methoxybenzonitrile offers multiple avenues for the elaboration of intricate molecular architectures, including biaryl compounds and fused aromatic systems.
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds for biaryl synthesis. organic-chemistry.orgresearchgate.netmdpi.comnih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, stands out as a powerful method for this transformation. mdpi.com In a typical Suzuki-Miyaura reaction, an organohalide is coupled with an organoboron compound in the presence of a palladium catalyst and a base.
In this context, this compound can react with a variety of arylboronic acids or their esters to yield a diverse range of biaryl compounds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. organic-chemistry.orgresearchgate.net The biaryl scaffold is a privileged structure found in many pharmaceuticals, natural products, and materials. nih.gov
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Arylboronic Acid | Catalyst | Base | Solvent | Expected Biaryl Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-hydroxy-5-methoxy-[1,1'-biphenyl]-2-carbonitrile |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 4'-methoxy-4-hydroxy-5-methoxy-[1,1'-biphenyl]-2-carbonitrile |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | THF/Water | 4-hydroxy-5-methoxy-2-(thiophen-2-yl)benzonitrile |
Note: This table represents plausible reactions based on general principles of Suzuki-Miyaura coupling and may not reflect experimentally verified outcomes for this specific compound.
The ortho-disposed bromo and hydroxyl groups in this compound provide a strategic entry point for the synthesis of various fused heterocyclic systems, most notably benzofuran (B130515) derivatives. organic-chemistry.orgjocpr.comnih.govscienceopen.com Benzofurans are a significant class of heterocycles found in numerous biologically active natural products and synthetic compounds. scienceopen.com
One common strategy for benzofuran synthesis involves the palladium-catalyzed coupling of an ortho-halophenol with an alkyne, followed by an intramolecular cyclization. jocpr.comnih.gov For example, this compound could undergo a Sonogashira coupling with a terminal alkyne, and the resulting intermediate could then cyclize to form a substituted benzofuran.
Alternatively, intramolecular cyclization of ortho-substituted phenols can lead to the formation of benzofurans. organic-chemistry.org The reactivity of the nitrile group could also be harnessed in cyclization reactions to form other fused heterocyclic systems.
Table 2: Potential Fused Heterocycles from this compound
| Reaction Type | Reagents | Expected Fused Heterocycle |
| Sonogashira Coupling/Cyclization | Phenylacetylene, Pd catalyst, Cu(I) cocatalyst, Base | 5-methoxy-2-phenylbenzofuran-7-carbonitrile |
| Intramolecular O-Arylation | N/A (requires prior modification) | Substituted Benzofuran |
| Annulation Reactions | Dicarbonyl compounds | Substituted Quinolines |
Note: The reactions presented are illustrative of synthetic possibilities and would require experimental validation.
Precursor for Specialty Chemicals and Materials Science Research
The functional groups of this compound also make it a promising precursor for the development of novel dyes and high-performance polymers with tailored properties.
The phenolic hydroxyl group in this compound allows it to function as a coupling component in the synthesis of azo dyes. nih.govunb.calibretexts.orgnih.gov Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. The synthesis typically involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aniline. nih.gov By diazotizing an aromatic amine and coupling it with this compound, a variety of azo dyes with different colors and properties could be synthesized. The substituents on the diazonium salt and the benzonitrile (B105546) core would influence the final color and fastness properties of the dye.
In the realm of materials science, this compound can be envisioned as a monomer for the synthesis of high-performance polymers like poly(arylene ether)s. 20.210.105researchgate.netresearchgate.netlsu.eduscispace.com Poly(arylene ether)s are a class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis of these polymers often involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. In this context, the hydroxyl group of this compound could react with a suitable comonomer, while the bromo group could be a site for further polymerization or modification.
Intermediate in Research on Biologically Active Compounds
Functionalized bromophenols are widely recognized as important intermediates in the synthesis of a diverse range of biologically active compounds and are key motifs in drug discovery. mdpi.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.comspringernature.comstereoelectronics.org The combination of a bromophenol with methoxy (B1213986) and nitrile functionalities in this compound makes it a promising starting material for the synthesis of novel therapeutic agents.
The bromo group can be a site for introducing various substituents through cross-coupling reactions, while the hydroxyl and methoxy groups can be involved in hydrogen bonding and other interactions with biological targets. stereoelectronics.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for structural modification. stereoelectronics.org Bromophenol derivatives have shown a wide range of biological activities, including antibacterial, and as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. mdpi.comnih.govnih.govmdpi.com Therefore, derivatives of this compound are valuable candidates for screening in various biological assays.
Synthesis of Novel Analogs for Medicinal Chemistry Investigations
The structural motif of a substituted bromobenzonitrile is of considerable interest in medicinal chemistry due to its presence in various biologically active compounds. While direct research on this compound is limited, the utility of closely related analogs highlights its potential as a key intermediate for the synthesis of novel therapeutic agents. The reactivity of the functional groups on the aromatic ring allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for pharmacological screening.
For instance, the related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, serves as a crucial intermediate in the synthesis of galanthamine, a drug used for the treatment of Alzheimer's disease. tcichemicals.com This underscores the importance of the bromo-hydroxy-methoxy substitution pattern on the benzene (B151609) ring in the development of neurologically active compounds. Furthermore, derivatives of the isomeric 5-bromo-2-hydroxy-4-methoxybenzonitrile (B1377033) have been investigated for their potential anticancer properties. Studies on hydrazone derivatives synthesized from the corresponding benzaldehyde (B42025) have shown cytotoxic effects against various cancer cell lines, indicating that this structural core can be a valuable scaffold for the design of new anticancer agents.
The presence of the nitrile group in this compound offers additional synthetic handles. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a different class of compounds with potentially unique biological activities. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, further expanding the molecular diversity of the synthesized analogs.
Table 1: Examples of Bioactive Compounds Derived from Related Brominated Hydroxymethoxybenzene Scaffolds
| Precursor Compound | Derived Bioactive Compound/Analog Class | Therapeutic Area of Interest |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Galanthamine | Alzheimer's Disease |
| 5-Bromo-2-hydroxy-4-methoxybenzonitrile Derivatives | Hydrazone Analogs | Oncology (Anticancer) |
| Substituted Bromobenzonitriles | Various Heterocyclic Compounds | Diverse Medicinal Applications |
Application in Agrochemical Research as a Precursor for Herbicides and Pesticides
In the field of agrochemical research, substituted benzonitriles are well-established precursors and active ingredients in a variety of herbicides and pesticides. While specific studies detailing the use of this compound in this context are not widely available, the applications of structurally similar compounds provide strong indications of its potential. For example, the related intermediate 4-Bromo-2-methoxybenzonitrile is utilized in the synthesis of advanced pesticides and crop protection agents. nbinno.com
The combination of a bromine atom and a nitrile group on the aromatic ring is a common feature in many commercial agrochemicals. The bromine atom can enhance the lipophilicity of the molecule, which can improve its uptake and transport within the target pest or weed. The nitrile group is a key functional group in several classes of herbicides, such as the benzonitrile and phenylurea herbicides.
The synthetic versatility of this compound would allow for its modification to produce a range of potential herbicidal or pesticidal compounds. The hydroxyl and methoxy groups can be further functionalized to modulate the compound's activity spectrum, environmental persistence, and selectivity. The development of new agrochemicals is a continuous process driven by the need for more effective and environmentally benign solutions, and versatile building blocks like this compound are valuable starting points for such research.
Table 2: Potential Agrochemical Applications Based on Structurally Related Compounds
| Precursor/Related Compound | Application Area | Potential Role of this compound |
| 4-Bromo-2-methoxybenzonitrile | Pesticide Synthesis | Precursor for novel insecticides or fungicides |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Agrochemical Intermediate | Starting material for the synthesis of herbicides or plant growth regulators |
Role as a Standard Reference Material in Analytical Chemistry
In analytical chemistry, standard reference materials are crucial for method validation, calibration, and quality control. These are highly pure substances with a well-characterized identity and concentration. While this compound is commercially available as a research chemical from various suppliers, there is currently no widespread documentation of its use as a certified or standard reference material by major pharmacopeias or regulatory bodies. sigmaaldrich.comsigmaaldrich.com
However, its availability in solid form with a defined molecular weight suggests its potential for use as a reference standard in specific research and development contexts. sigmaaldrich.com For instance, in a synthetic chemistry laboratory working on derivatives of this compound, a pure sample of this compound would be used as a starting material and as a reference point for chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, IR, MS) analysis to monitor reaction progress and confirm the identity of synthesized products.
For it to be established as a formal standard reference material, it would need to undergo rigorous characterization and certification by a recognized metrological institute. This would involve detailed analysis of its purity, homogeneity, and stability. While it may not currently hold this official status, its role as a well-defined chemical entity makes it an essential reference compound within the research laboratories that utilize it.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol |
| Form | Solid |
| SMILES String | COC1=C(O)C=C(Br)C(C#N)=C1 |
| InChI Key | SYAGVBJCSTZHSI-UHFFFAOYSA-N |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methods for Complex Benzonitriles
The synthesis of intricately functionalized benzonitriles remains a pivotal area for advancement in organic chemistry. Traditional methods often fall short when dealing with highly substituted and sensitive substrates.
Future efforts will likely focus on several key areas:
Catalytic Cyanation: There is a growing need for more efficient and selective catalysts for the introduction of the nitrile group. numberanalytics.com Transition-metal-catalyzed reactions, particularly those employing palladium, nickel, and copper, have shown promise but require further development to enhance their substrate scope and functional group tolerance. numberanalytics.com
Green Chemistry Approaches: The development of more sustainable synthetic routes is a paramount goal. This includes the use of environmentally benign solvents, recyclable catalysts, and processes that minimize waste. rsc.orgrsc.org Biocatalytic methods, such as the use of aldoxime dehydratases, offer a cyanide-free and sustainable alternative for nitrile synthesis. nih.gov
Flow Chemistry: The application of flow chemistry technologies could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of complex nitriles. numberanalytics.com
| Synthetic Challenge | Potential Future Direction | Key Benefit |
| Harsh Reaction Conditions | Development of milder catalytic systems | Increased functional group tolerance |
| Stoichiometric Reagents | Transition to catalytic and biocatalytic methods | Reduced waste and environmental impact |
| Limited Substrate Scope | Exploration of novel catalysts and reaction pathways | Broader applicability to complex molecules |
Exploration of Novel Reactivity Patterns and Catalytic Systems for Chemoselective Transformations
The presence of multiple reactive sites on the 2-bromo-4-hydroxy-5-methoxybenzonitrile scaffold presents both a challenge and an opportunity for synthetic chemists. The ability to selectively modify one functional group while leaving others intact is crucial for the efficient synthesis of complex derivatives.
Future research will likely concentrate on:
Orthogonal Functionalization: Designing catalytic systems that can differentiate between the various functional groups is a key objective. For example, developing catalysts that selectively activate the C-Br bond for cross-coupling reactions without affecting the hydroxyl or nitrile groups would be highly valuable.
Sequential Transformations: The development of one-pot or sequential reaction protocols that allow for the controlled modification of multiple functional groups would significantly streamline the synthesis of complex molecules derived from this scaffold.
Nitrile Group Manipulation: The nitrile group itself is a versatile functional handle that can be transformed into a variety of other groups, including amines, amides, and carboxylic acids. nih.gov Research into new and selective methods for these transformations, particularly those that are stereoselective, will be a major focus. acs.org
Application of Advanced Characterization Techniques for Intricate Derivatives
The unambiguous structural elucidation of complex, polyfunctional molecules is essential for understanding their properties and reactivity. While standard analytical techniques are indispensable, the increasing complexity of synthetic targets necessitates the use of more advanced characterization methods. rroij.comresearcher.life
Key areas for future application include:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for the complete assignment of proton and carbon signals in complex molecules. ijpsjournal.com
X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of molecules in the solid state. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the elemental composition and fragmentation patterns of complex organic molecules. ijpsjournal.com
| Characterization Challenge | Advanced Technique | Information Gained |
| Ambiguous Stereochemistry | Chiral Chromatography, Circular Dichroism | Determination of enantiomeric excess and absolute configuration |
| Complex Mixture Analysis | LC-MS/MS, GC-MS/MS | Separation and identification of individual components |
| Solid-State Structure | X-ray Crystallography, Solid-State NMR | Precise bond lengths, angles, and packing arrangements |
Computational Design and Prediction of Novel Transformations and Material Properties
Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, as well as for designing new synthetic routes. frontiersin.orgnih.gov
Future applications in the study of complex benzonitriles will likely involve:
Reaction Prediction: Computational models can be used to predict the outcome of chemical reactions, helping to guide experimental design and optimize reaction conditions. researchgate.net
Catalyst Design: Computational methods can be employed to design new catalysts with enhanced activity and selectivity for specific transformations.
Materials Prediction: The physical and electronic properties of materials derived from substituted benzonitriles, such as polymers and organic electronics, can be predicted using computational modeling. researchgate.netsspseals.comrsc.org This can help to identify promising candidates for specific applications. numberanalytics.com
Expanding the Scope of Synthetic Applications for Substituted Benzonitriles
Substituted benzonitriles are valuable building blocks in organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. medcraveonline.comnumberanalytics.comapplerubber.com
Future research will aim to:
Develop Novel Bioactive Compounds: The unique substitution pattern of this compound and its derivatives makes them attractive scaffolds for the development of new therapeutic agents. nih.govnih.gov
Create New Functional Materials: The incorporation of substituted benzonitriles into polymers and other materials can lead to novel properties and applications in areas such as electronics and energy storage. numberanalytics.comrsc.org
Explore New Reaction Pathways: The development of new synthetic methods that utilize substituted benzonitriles as starting materials will open up new avenues for the construction of complex molecular architectures. uiowa.edu
The continued exploration of the chemistry of this compound and related complex benzonitriles holds significant promise for advancing the fields of organic synthesis, materials science, and medicinal chemistry. Addressing the challenges outlined above will require a multidisciplinary approach, combining expertise in synthetic chemistry, catalysis, analytical chemistry, and computational modeling.
Q & A
Q. What are the most reliable synthetic routes for 2-bromo-4-hydroxy-5-methoxybenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves regioselective bromination and functional group protection. For example:
- Step 1: Bromination of a pre-functionalized aromatic precursor (e.g., 4-hydroxy-5-methoxybenzonitrile) using NBS (N-bromosuccinimide) in DMF at 0–5°C achieves regioselectivity at the ortho position relative to the nitrile group .
- Step 2: Acidic or basic workup to deprotect hydroxyl groups if necessary. Yields depend on solvent polarity and temperature; DMF enhances bromine activation but may require rigorous exclusion of moisture to avoid hydrolysis of the nitrile group .
- Alternative Route: Cobalt(II)-catalyzed conversion of hydroxyaldoxime intermediates to nitriles under anhydrous conditions (reported for analogous bromophenols) .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted benzonitriles like this compound?
Methodological Answer:
- ¹H NMR: The hydroxyl proton (4-OH) appears as a broad singlet (~δ 9–10 ppm) due to hydrogen bonding with the nitrile group. Methoxy protons (5-OCH₃) resonate as a singlet at δ 3.8–4.0 ppm. Coupling between aromatic protons and bromine induces deshielding, with meta-protons to Br showing downfield shifts (δ 7.5–8.0 ppm) .
- 13C NMR: The nitrile carbon (C≡N) appears at δ 115–120 ppm. Bromine’s electron-withdrawing effect shifts adjacent carbons upfield by ~5–10 ppm compared to non-brominated analogs .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Hydrolysis of Nitrile: Occurs in protic solvents (e.g., water or alcohols). Mitigation: Use anhydrous DMF or THF and maintain reaction temperatures below 50°C .
- Demethylation of Methoxy Group: Acidic conditions (e.g., HBr) may cleave the methoxy group. Use milder Lewis acids (e.g., ZnBr₂) for bromination .
Advanced Research Questions
Q. How do crystallographic studies address discrepancies in hydrogen-bonding patterns for this compound?
Methodological Answer: X-ray crystallography reveals intermolecular O–H⋯N≡C hydrogen bonds between the hydroxyl group and nitrile, forming infinite 1D chains. Key parameters:
Q. How to resolve contradictions in UV-Vis spectral data between theoretical and experimental results?
Methodological Answer:
- Experimental Data: The nitrile and bromine groups induce a π→π* transition at ~270 nm (ε ~10³ L·mol⁻¹·cm⁻¹).
- Computational Modeling: Time-dependent DFT (B3LYP/6-311+G(d,p)) often overestimates λmax by 10–15 nm due to solvent effects. Correction: Include implicit solvation models (e.g., PCM for DMSO) .
- Validation: Compare with structurally similar compounds (e.g., 5-bromo-2-hydroxybenzonitrile, λmax = 268 nm) .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/DMF (1:1) at 80°C achieves coupling with arylboronic acids.
- Key Challenge: The hydroxyl group may coordinate Pd, reducing catalytic efficiency. Mitigation: Protect the hydroxyl group as a TBS ether before coupling .
- Yield Optimization: Use excess K₂CO₃ (3 equiv.) to deprotonate the hydroxyl group in situ, enhancing reactivity .
Q. How does this compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-Withdrawing Effects: The nitrile and bromine groups create a polarized aromatic ring, enhancing electrophilic substitution at the para position relative to the hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
